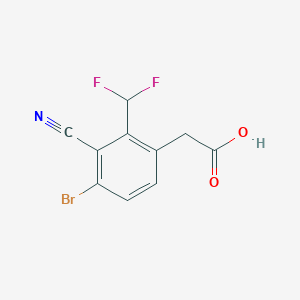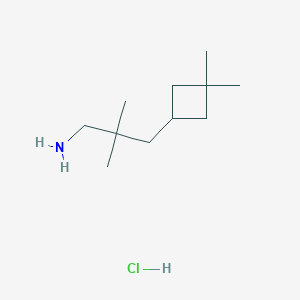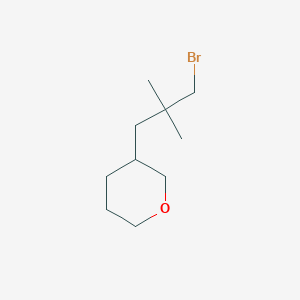
(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid
Vue d'ensemble
Description
(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid is a useful research compound. Its molecular formula is C20H36N6O8 and its molecular weight is 488.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Mimetics and Enzyme Inhibition
Research on similar compounds to (2R,5R,8S,13R,16S)-16-amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid has focused on their potential as peptide mimetics and enzyme inhibitors. For example, Thaisrivongs et al. (1987) explored angiotensinogen analogues containing dipeptide isosteres, demonstrating their role as potent inhibitors of human plasma renin. These findings suggest the relevance of similar compounds in designing inhibitors for specific enzymes involved in crucial biological processes (Thaisrivongs et al., 1987).
Synthesis and Applications in Peptidomimetics
Research by Obrecht and Heimgartner (1987) on cyclic depsipeptides and their synthesis, using methods that could be applicable to the synthesis of this compound, highlights the compound's potential application in the development of novel peptidomimetics. This could be particularly significant in the field of drug discovery and development (Obrecht & Heimgartner, 1987).
Antimicrobial Activity
Edeines, which have structural similarities to the compound , have shown antimicrobial and immunosuppressive activities, as investigated by Czajgucki et al. (2006). This suggests that compounds like this compound could have potential applications in developing new antimicrobial agents (Czajgucki, Andruszkiewicz, & Kamysz, 2006).
Structural Studies and Drug Development
The structural studies of similar compounds, as conducted by Brehm et al. (1983), provide insights into their three-dimensional arrangement, which is crucial for their potential application in drug design, particularly in the context of mimicking or altering biological macromolecules (Brehm, Jacobsen, Johansen, & Krogsgaard-Larsen, 1983).
Mécanisme D'action
Target of Action
The primary target of the compound, also known as Ala-D-gamma-Glu-Lys-D-Ala-D-Ala, is the peptidoglycan layer of bacterial cell walls . This layer is essential for maintaining the structural integrity of bacterial cells and for their survival .
Mode of Action
The compound interacts with its target by integrating into the peptidoglycan layer of the bacterial cell wall . It forms part of the peptide stem in peptidoglycan biosynthesis, degradation, and function . This interaction results in changes to the structure and function of the peptidoglycan layer, which can affect the viability of the bacterial cells .
Biochemical Pathways
The compound is involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls . It forms the pentapeptide tail of the peptidoglycan precursor UDPMurNAc-l-Ala-γ-d-Glu-l-Lys (Gly) (5)-d-Ala-d-Ala . This process affects various biochemical pathways, including those involved in cell wall synthesis and bacterial growth .
Pharmacokinetics
Given its role in bacterial cell wall synthesis, it is likely that the compound is rapidly absorbed and distributed within bacterial cells, where it is metabolized and incorporated into the peptidoglycan layer .
Result of Action
The integration of the compound into the peptidoglycan layer can result in changes to the structure and function of the bacterial cell wall . These changes can affect the viability of the bacterial cells, potentially leading to their death .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other compounds or substances in the environment can affect the compound’s efficacy and stability . Additionally, the compound’s action can be influenced by the specific characteristics of the bacterial cells it targets, such as their growth rate and the composition of their cell walls .
Propriétés
IUPAC Name |
(2R)-5-[[(2S)-6-amino-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O8/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34)/t10-,11+,12+,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIBYIIODNXVSL-MQLXINIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)

![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)

![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)

![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
![{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1485329.png)
![{[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485331.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)
![3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485336.png)
amine hydrochloride](/img/structure/B1485337.png)
